L-Ascorbic acid is primarily obtained from fruits and vegetables, particularly citrus fruits, strawberries, kiwi, bell peppers, and dark leafy greens. Industrially, it is synthesized from glucose and other carbohydrates using several methods, with China being the largest producer globally.
L-Ascorbic acid is classified as a vitamin due to its essential role in human nutrition. It falls under the category of antioxidants and is categorized chemically as a carbohydrate derivative due to its structure resembling that of sugars.
The synthesis of L-ascorbic acid can be achieved through various methods:
The Reichstein process has been optimized over decades, with yields exceeding 90% for each step. The one-step synthesis method offers a more streamlined approach, potentially revolutionizing production efficiency .
L-Ascorbic acid has the molecular formula and features a six-carbon structure with multiple hydroxyl groups. Its structure includes an enediol configuration adjacent to a carbonyl group, which contributes to its acidity and antioxidant properties.
L-Ascorbic acid participates in various chemical reactions:
The stability of L-ascorbic acid can be affected by factors such as pH, temperature, and exposure to light. Its degradation products can also exhibit biological activity.
L-Ascorbic acid functions primarily as an antioxidant by neutralizing reactive oxygen species (ROS) in biological systems. It donates electrons to these radicals, preventing cellular damage.
L-Ascorbic acid remains integral not only in dietary applications but also across various industrial sectors due to its versatile properties and health benefits.
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